2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride 2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16519814
InChI: InChI=1S/C13H17N5.2ClH/c1-18-5-4-16-13(18)12-9-15-8-11(17-12)6-10-2-3-14-7-10;;/h4-5,8-10,14H,2-3,6-7H2,1H3;2*1H
SMILES:
Molecular Formula: C13H19Cl2N5
Molecular Weight: 316.2 g/mol

2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride

CAS No.:

Cat. No.: VC16519814

Molecular Formula: C13H19Cl2N5

Molecular Weight: 316.2 g/mol

* For research use only. Not for human or veterinary use.

2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride -

Specification

Molecular Formula C13H19Cl2N5
Molecular Weight 316.2 g/mol
IUPAC Name 2-(1-methylimidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine;dihydrochloride
Standard InChI InChI=1S/C13H17N5.2ClH/c1-18-5-4-16-13(18)12-9-15-8-11(17-12)6-10-2-3-14-7-10;;/h4-5,8-10,14H,2-3,6-7H2,1H3;2*1H
Standard InChI Key ZALKHYGKNIOBMD-UHFFFAOYSA-N
Canonical SMILES CN1C=CN=C1C2=NC(=CN=C2)CC3CCNC3.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound is a dihydrochloride salt with the molecular formula C₁₃H₁₉Cl₂N₅ and a molecular weight of 316.2 g/mol . Its parent structure, 2-(1-methyl-1H-imidazol-2-yl)-6-[(pyrrolidin-3-yl)methyl]pyrazine (CID 155906909), is modified by the addition of two hydrochloric acid molecules to enhance solubility and stability .

Structural Elucidation

  • Core Structure: A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) serves as the scaffold.

  • Substituents:

    • Position 2: A 1-methylimidazole group, contributing electron-rich aromaticity.

    • Position 6: A pyrrolidin-3-ylmethyl group, introducing a saturated five-membered nitrogen ring with potential hydrogen-bonding capabilities .

  • Salt Form: The dihydrochloride modification neutralizes basic nitrogen sites, likely improving aqueous solubility for experimental applications.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name2-(1-methylimidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine; dihydrochloride
SMILESCN1C=CN=C1C2=NC(=CN=C2)CC3CCNC3.Cl.Cl
InChIKeyZALKHYGKNIOBMD-UHFFFAOYSA-N
Parent Compound (CID)155906909

Synthesis and Physicochemical Properties

Synthesis Pathways

While detailed synthetic protocols remain undisclosed in public databases, the compound’s structure suggests a multi-step approach:

  • Pyrazine Core Functionalization: Likely involves nucleophilic aromatic substitution or cross-coupling reactions to introduce the imidazole and pyrrolidine groups.

  • Salt Formation: Treatment of the free base with hydrochloric acid under controlled conditions.

Physicochemical Characteristics

  • Solubility: Predicted to exhibit moderate solubility in polar solvents (e.g., water, DMSO) due to ionic interactions from the hydrochloride groups.

  • Stability: Susceptible to degradation under basic conditions, as the protonated amines may deprotonate, altering solubility and reactivity.

Biological Activity and Mechanistic Hypotheses

Comparative Analysis with Analogues

  • DHODH Inhibitors: Compounds like teriflunomide share pyrazine cores and demonstrate immunosuppressive effects via DHODH blockade.

  • Antiviral Agents: Pyrazine-based molecules (e.g., favipiravir) exhibit RNA polymerase inhibition, hinting at broader therapeutic potential.

Table 2: Bioactivity Predictions

Target ClassHypothesized EffectStructural Basis
DHODHCompetitive inhibitionPyrazine mimicry of orotate
GPCRsAllosteric modulationImidazole-pyrrolidine synergy
Ion ChannelsBlockadeCation-π interactions

Research Applications and Future Directions

Proposed Studies

  • In Vitro Screening: Assess cytotoxicity, enzyme inhibition, and receptor binding profiles.

  • ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity to guide lead optimization.

  • Structural Optimization: Modify the pyrrolidine or imidazole substituents to enhance selectivity or potency.

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